2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

This 2-amino-3-hydroxy-5-aryl pyridine is a critical scaffold for kinase inhibitor programs (TrkA, Syk). The 3-(trifluoromethyl)phenyl substituent uniquely balances metabolic shielding and passive permeability, avoiding regioisomeric or non-fluorinated analog pitfalls that compromise SAR and IP. Secure this exact substitution pattern to maintain project continuity in CNS and anti-infective lead optimization.

Molecular Formula C12H9F3N2O
Molecular Weight 254.21 g/mol
Cat. No. B8167424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol
Molecular FormulaC12H9F3N2O
Molecular Weight254.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)N)O
InChIInChI=1S/C12H9F3N2O/c13-12(14,15)9-3-1-2-7(4-9)8-5-10(18)11(16)17-6-8/h1-6,18H,(H2,16,17)
InChIKeyYBKGQVYPQHWBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol: Procurement Specifications and Baseline Properties for a Fluorinated Aminopyridine Scaffold


2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol is a fluorinated aminopyridine derivative belonging to the class of substituted 3-hydroxypyridines. This heteroaromatic scaffold features a 2-amino-3-hydroxy substitution pattern on the pyridine core, with a 3-(trifluoromethyl)phenyl moiety at the 5-position. The trifluoromethyl group confers enhanced lipophilicity (calculated LogP ~3.47 for close analogs) and improved metabolic stability relative to non-fluorinated counterparts [1], making this building block of interest for medicinal chemistry campaigns targeting kinases, receptors, and other therapeutically relevant protein classes.

Why Generic Substitution Fails for 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol: The Critical Role of Substitution Pattern and Fluorine Content


Substituting 2-amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol with a closely related analog—even one differing by a single atom or regioisomeric shift—introduces substantial risks for project continuity. The precise 2-amino-3-hydroxy-5-aryl arrangement is not arbitrary; it dictates hydrogen-bonding capacity, metal-chelation potential, and electronic distribution across the heterocycle. Replacing the 3-(trifluoromethyl)phenyl group with a 2- or 4-substituted regioisomer alters molecular topology and target engagement geometry [1]. Similarly, omission of the 2-amino group or relocation of the hydroxyl moiety eliminates key pharmacophoric features essential for potency in kinase inhibitor series [2]. The trifluoromethyl substituent further distinguishes this compound from non-fluorinated phenyl analogs by providing metabolic shielding and increased passive permeability [3]. Consequently, generic substitution without rigorous side-by-side comparative validation jeopardizes SAR reproducibility, assay consistency, and downstream IP positioning.

2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol Comparative Evidence Guide: Quantitative Differentiation from Closest Analogs


Structural and Physicochemical Differentiation: Regioisomeric Positioning of the Trifluoromethylphenyl Group

The target compound differs from its closest regioisomers in the substitution position of the trifluoromethylphenyl group on the pyridine core. Specifically, 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol bears the aryl substituent at the pyridine 5-position, whereas analogs such as 2-[2-(trifluoromethyl)phenyl]pyridin-3-ol (CAS 1261466-20-9) and 2-[3-(trifluoromethyl)phenyl]pyridin-3-ol (CAS 1261772-92-2) place the aryl group at the pyridine 2-position, and 5-[3-(trifluoromethyl)phenyl]pyridin-3-ol (CAS 1261800-66-1) lacks the 2-amino substituent entirely [1]. This regioisomerism directly impacts molecular topology: the 5-aryl-2-amino-3-hydroxy arrangement positions the hydrogen-bond donors/acceptors in a distinct spatial orientation compared to 2-aryl analogs, which is critical for target recognition in kinase ATP-binding pockets and other shallow protein clefts .

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Potency in Kinase Inhibition: Comparative IC50 Values Against TrkA Kinase

While direct quantitative data for the exact compound 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol is not publicly available in peer-reviewed primary literature, potent activity is observed for structurally closely related aminopyridine analogs bearing trifluoromethylphenyl substituents in TrkA kinase assays. For example, a patented aminopyridine derivative (BDBM127657) with a related heteroaromatic core exhibits TrkA IC50 = 1.95 nM in an ELISA-based kinase activity assay [1]. Another analog (BDBM136641) demonstrates TrkA IC50 = 3.10 nM under identical assay conditions [2]. The presence of the 2-amino-3-hydroxypyridine motif is a known pharmacophore for ATP-competitive kinase inhibition, and the trifluoromethylphenyl group enhances hydrophobic interactions within the kinase back pocket [3]. In contrast, non-fluorinated phenyl analogs or regioisomers lacking the 2-amino group show substantially reduced or abolished activity (IC50 > 1000 nM) [4], underscoring the essential contribution of this precise substitution pattern.

Kinase Inhibition Oncology Neurodegeneration

Metabolic Stability Advantage Conferred by the Trifluoromethyl Group

The trifluoromethyl substituent on the phenyl ring of 2-amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol provides a quantifiable metabolic stability advantage over non-fluorinated phenyl analogs. While specific microsomal stability data for this exact compound is not publicly available, the class-level effect of CF3 substitution on pyridine-containing scaffolds is well established: trifluoromethyl groups block oxidative metabolism at the substituted position, reduce CYP-mediated clearance, and extend half-life [1]. Structure-activity relationship studies on trifluoromethyl-substituted pyridine analogs of 2-aminomethylphenols (JPC-3210 series) demonstrated that CF3 incorporation was essential for achieving the requisite pharmacokinetic profile for in vivo efficacy [2]. In comparative preclinical development for malaria, CF3-containing pyridine derivatives exhibited superior metabolic stability relative to their non-fluorinated counterparts, enabling once-daily oral dosing [2][3]. The 3-(trifluoromethyl)phenyl group specifically offers a balance of lipophilicity (enhancing membrane permeability) and metabolic shielding (reducing oxidative degradation) that 2- or 4-substituted CF3 regioisomers do not identically replicate [4].

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Research and Industrial Application Scenarios for 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol Procurement


Kinase Inhibitor Lead Discovery and SAR Expansion

Procurement of 2-amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol is indicated for medicinal chemistry teams engaged in kinase inhibitor discovery, particularly those targeting TrkA, Syk, or other kinases where the 2-amino-3-hydroxypyridine pharmacophore has demonstrated nanomolar potency [1]. The compound serves as a core scaffold for building focused libraries to explore vector elaboration at the amino, hydroxyl, or aryl positions. The 3-trifluoromethylphenyl group provides an optimal balance of hydrophobic contact and metabolic shielding compared to non-fluorinated or regioisomeric alternatives, as supported by class-level SAR [2].

Pharmacokinetic Optimization and Metabolic Soft-Spot Blocking

This compound is suitable for PK optimization campaigns where blocking oxidative metabolism on the phenyl ring is a priority. The 3-(trifluoromethyl) substituent confers demonstrable metabolic stability advantages over non-fluorinated phenyl analogs in related pyridine series, enabling once-daily oral dosing profiles [2][3]. Researchers seeking to improve in vivo half-life without sacrificing potency should prioritize this CF3-containing building block over unsubstituted phenyl variants.

Building Block for CNS-Penetrant or Anti-Infective Agents

The calculated physicochemical properties of 2-amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol (moderate LogP ~3.5, low topological polar surface area ~33 Ų for close analogs) align with CNS drug-likeness parameters. Additionally, trifluoromethyl-substituted pyridine derivatives have demonstrated preclinical efficacy in malaria models [2][3]. Procurement is advised for CNS drug discovery programs and anti-infective lead optimization where balanced permeability and metabolic stability are required.

Quote Request

Request a Quote for 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.